N-(2,2-diethoxyethyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
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Overview
Description
N-(2,2-diethoxyethyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which is a derivative of oxalic acid. This particular compound features additional functional groups, including diethoxyethyl and isobutyryl-tetrahydroquinolinyl moieties, which may impart unique chemical and biological properties.
Scientific Research Applications
N-(2,2-diethoxyethyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Use in the production of materials or as a component in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Tetrahydroquinoline Derivative: Starting from an appropriate quinoline precursor, the tetrahydroquinoline moiety can be synthesized through hydrogenation reactions.
Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via acylation reactions using isobutyryl chloride or anhydride.
Formation of the Diethoxyethyl Group: The diethoxyethyl group can be synthesized through etherification reactions.
Coupling to Form Oxalamide: The final step involves coupling the diethoxyethyl and isobutyryl-tetrahydroquinoline derivatives with oxalic acid or its derivatives under appropriate conditions to form the oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-diethoxyethyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide: Unique due to its specific functional groups.
Other Oxalamides: Compounds with different substituents on the oxalamide group.
Tetrahydroquinoline Derivatives: Compounds with similar tetrahydroquinoline moieties but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c1-5-28-18(29-6-2)13-22-19(25)20(26)23-16-10-9-15-8-7-11-24(17(15)12-16)21(27)14(3)4/h9-10,12,14,18H,5-8,11,13H2,1-4H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHGRYLAXBLJLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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